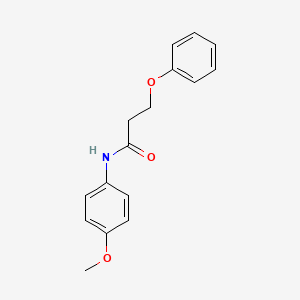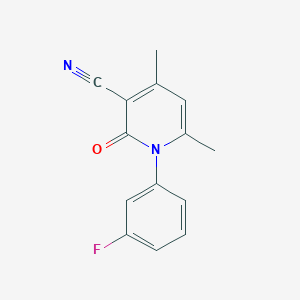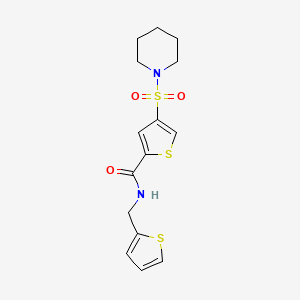
N-(4-methoxyphenyl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-phenoxypropanamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N-(4-methoxyphenyl)-3-phenoxypropanamide and its derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) in a manner that results in strong electronic characteristics . The molecules’ levels of affinity for the target proteins vary, with the highest binding affinities demonstrated by certain complexes . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors is better understood through molecular dynamic simulation of the complex .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways associated with the progression of TNBC . .
Pharmacokinetics
The compound and its derivatives meet the Absorption, Distribution, Metabolism, and Excretion (ADMET) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of EGFR and VEGFR-2, which are associated with the progression of TNBC . This inhibition could potentially slow down or halt the progression of this subtype of breast cancer.
Safety and Hazards
Direcciones Futuras
Future research could focus on further understanding the properties and potential applications of “N-(4-methoxyphenyl)-3-phenoxypropanamide”. For instance, research could explore whether substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)17-16(18)11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTBXPAYXVPCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-acetyl-2-morpholinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5605854.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5605862.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)

![{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5605889.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B5605910.png)
![2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)
![4-(6-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5605921.png)
![8-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}QUINOLINE](/img/structure/B5605927.png)
![2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)
![N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide](/img/structure/B5605943.png)


